3-Methyl-1H-pyrazol-4-OL
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Overview
Description
3-Methyl-1H-pyrazol-4-OL is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-pyrazol-4-OL typically involves the condensation of hydrazines with β-diketones. One common method is the reaction of phenylhydrazine or hydrazine hydrate with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . Another efficient method involves the use of 12-tungstophosphoric acid as a catalyst in a one-pot reaction with aryl aldehydes .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance efficiency and reduce environmental impact. For instance, the use of nano-ZnO as a catalyst has been reported to achieve high yields and regioselectivity . Additionally, multi-component reactions and microwave-assisted synthesis are gaining popularity due to their rapid and high-yielding nature .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-pyrazol-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under mild to moderate conditions.
Major Products:
Scientific Research Applications
3-Methyl-1H-pyrazol-4-OL has been extensively studied for its applications in:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazol-4-OL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .
Comparison with Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and applications in materials science.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits significant biological activities, including anticancer and antioxidant properties.
Uniqueness: 3-Methyl-1H-pyrazol-4-OL stands out due to its unique combination of biological activities and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-methyl-1H-pyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-4(7)2-5-6-3/h2,7H,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQMPSRGRDKMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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